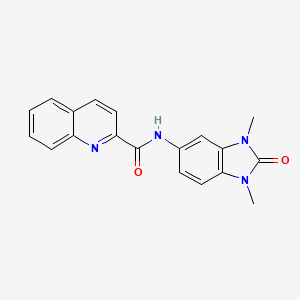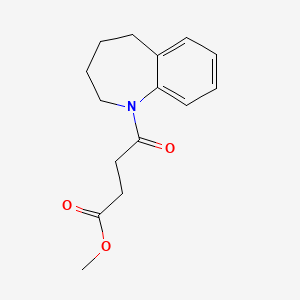![molecular formula C14H20ClN3O3S B4441286 N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in a variety of physiological processes such as attention, arousal, and stress response.
Wirkmechanismus
DSP-4 is a selective neurotoxin that targets noradrenergic neurons. It is taken up by noradrenergic neurons through the norepinephrine transporter and is then metabolized to form a reactive intermediate that damages the neurons. This results in a selective loss of noradrenergic neurons in the brain.
Biochemical and Physiological Effects:
The selective lesioning of noradrenergic neurons by DSP-4 has been shown to have a variety of biochemical and physiological effects. It has been shown to impair learning and memory, increase anxiety-like behavior, and disrupt stress response. It has also been shown to alter the activity of other neurotransmitter systems such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DSP-4 in lab experiments has several advantages. It allows for selective lesioning of noradrenergic neurons, which is not possible with other neurotoxins. This allows for a more precise investigation of the role of noradrenaline in various physiological processes. However, DSP-4 has several limitations. It can only be used in animal models, and the effects of the lesion are not immediate, taking several days to develop. Additionally, the lesion is not complete, and some noradrenergic neurons may survive the treatment.
Zukünftige Richtungen
There are several future directions for the use of DSP-4 in scientific research. One area of interest is the investigation of the role of noradrenaline in neuropsychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the effects of noradrenaline on aging and age-related cognitive decline. Additionally, the development of new neurotoxins that target other neurotransmitter systems could lead to a better understanding of the role of these systems in various physiological processes.
Wissenschaftliche Forschungsanwendungen
DSP-4 has been widely used in scientific research to study the noradrenergic system. It is commonly used to selectively lesion noradrenergic neurons in animal models to investigate the role of noradrenaline in various physiological processes. DSP-4 has been used to study the effects of noradrenaline on learning and memory, stress response, and attention. It has also been used to investigate the role of noradrenaline in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-17(2)22(20,21)18-8-6-11(7-9-18)14(19)16-13-5-3-4-12(15)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFYFMRNBZZGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B4441235.png)

![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)

![N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)

